Paxilline

Electrophysiology Patch-Clamp Ion Channel Pharmacology

Researchers require BK channel inhibitors with reversible, state-dependent pharmacology. Irreversible toxins or pore blockers introduce confounding variables. - **Gold-standard tool**: Ki = 1.9 nM; >500-fold closed-state selectivity (IC50 ~10 nM vs. open 10 µM). - **Reversible block**: Full washout recovery-essential for dynamic electrophysiology (unlike lolitrem B). - **Small-molecule access**: Intracellular binding sites; outperforms peptide toxins (e.g., iberiotoxin). - **Proven functional efficacy**: 1 µM suppresses IClCa by ~90% in smooth muscle studies.

Molecular Formula C27H33NO4
Molecular Weight 435.6 g/mol
CAS No. 1233509-81-3
Cat. No. B3418396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaxilline
CAS1233509-81-3
Molecular FormulaC27H33NO4
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O
InChIInChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1
InChIKeyACNHBCIZLNNLRS-UBGQALKQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Paxilline: Potent BK Channel Blocker


Paxilline (CAS 57186-25-1; CAS 1233509-81-3 refers to a specific salt or hydrate form) is a tremorgenic indole diterpene alkaloid mycotoxin first isolated from Penicillium paxilli [1]. It is a potent and selective blocker of large-conductance, calcium-activated potassium (BK, KCa1.1) channels [1]. Paxilline is widely recognized as a 'gold standard' pharmacological tool due to its high potency (Ki ~ 1.9 nM) and well-characterized, reversible inhibition of BK channel activity [2]. Its primary mechanism involves binding to the channel's α-subunit and stabilizing the closed state of the channel [2][3]. Beyond BK channel blockade, paxilline also inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) at micromolar concentrations [4].

Membrane-permeable small-molecule tool for intracellular BK channel access
Reversible inhibition supports temporal-control and washout-recovery protocols
Reported selectivity context across BK channel blocker chemotypes

Paxilline Selectivity vs. Other BK Blockers


While several compounds are classified as BK channel blockers, they are not interchangeable. Significant differences exist in their potency, binding sites, state-dependent inhibition, reversibility, and off-target effects. For example, the peptide toxin iberiotoxin binds to a distinct extracellular site [1], whereas the small molecule penitrem A exhibits subunit-dependent potency [2]. Lolitrem B, though more potent, produces irreversible block, a critical limitation for studies requiring dynamic, reversible modulation [3]. Therefore, substitution with an alternative BK channel blocker can introduce confounding variables and invalidate experimental results. The following evidence demonstrates paxilline's unique and quantifiable differentiation profile, which is essential for rigorous scientific selection and procurement.

Iberiotoxin Peptide toxin lacks membrane permeability; intracellular patch configurations may not be accessible.
Lolitrem B Irreversible block prevents washout recovery and temporal control in the same preparation.
Penitrem A Downstream ionic current suppression may be substantially weaker, altering BK-CaCC coupling interpretation.

Paxilline Comparative Evidence


Small Molecule Advantage Over Iberiotoxin

Paxilline, as a membrane-permeable small molecule, can access intracellular binding sites and block BK channels in the cell-attached and inside-out patch-clamp configurations. In contrast, the peptide toxin iberiotoxin is limited to the extracellular side of the channel and cannot block channels in the inside-out configuration [1]. This fundamental difference dictates experimental feasibility; paxilline is required for studies where the intracellular face of the channel must be accessed. In whole-cell recordings, paxilline (1 µM) inhibited calcium-activated chloride currents (IClCa) by approximately 90%, a significantly greater effect than that of iberiotoxin (100-300 nM), which reduced IClCa by only ~20% [2].

Membrane access vs. iberiotoxin
Head-to-head
Paxilline blocks BK channels in inside-out patches; iberiotoxin is ineffective from the intracellular side.
Supports intracellular-access assay fit
Patch-clamp on vascular smooth muscle cells
Electrophysiology Patch-Clamp Ion Channel Pharmacology Vascular Biology

Reversible Inhibition vs. Lolitrem B

A direct comparison study established that while lolitrem B is approximately 5-fold more potent at inhibiting BK channels (IC50 ~ 4 nM [1]) than paxilline (Ki = 1.9 nM for α-subunit [2]), lolitrem B inhibition is irreversible upon washout. In contrast, paxilline's inhibitory effect is fully reversible, allowing for temporal control and recovery of channel function in the same experimental preparation [3]. Furthermore, paxilline produces a rightward shift in the voltage-dependence of BK channel activation (G-V curve), an effect not observed with lolitrem B, indicating distinct binding and allosteric modulation mechanisms [3].

Reversibility vs. lolitrem B
Head-to-head
Paxilline inhibition is fully reversible; lolitrem B block is irreversible upon washout.
Enables temporal-control and paired-pulse protocols
hSlo channels in heterologous expression
Neurophysiology Smooth Muscle Physiology Electrophysiology Receptor Pharmacology

IClCa Blockade vs. Penitrem A

In a direct comparison using murine portal vein myocytes, paxilline (1 µM) inhibited calcium-activated chloride currents (IClCa) by approximately 90%, demonstrating a robust effect on this functionally coupled current [1]. In contrast, the same concentration (1 µM) of the related tremorgenic indole alkaloid penitrem A reduced IClCa amplitude by only about 20% and also slowed channel deactivation [1]. This stark difference (~70 percentage points) highlights that paxilline is significantly more effective at suppressing this downstream ionic current, which is often mediated by BK channel activation.

IClCa suppression vs. penitrem A
Head-to-head
Paxilline (1 µM) inhibited IClCa by ~90%; penitrem A (1 µM) reduced it by ~20%.
Supports BK-CaCC coupling interpretation
Whole-cell recordings, murine portal vein myocytes
Smooth Muscle Electrophysiology Vascular Biology Ion Channel Crosstalk Chloride Channels

Superior BK Affinity vs. Verruculogen

Paxilline exhibits significantly higher affinity for the BK channel than the structurally related alkaloid verruculogen. Direct binding and functional assays have determined paxilline's Ki for block of currents in α-subunit-expressing oocytes to be 1.9 nM [1]. In comparison, verruculogen has a reported K1/2 value of 170 nM for inhibiting charybdotoxin-sensitive K+ channel activation [2]. This represents an approximately 85-fold difference in affinity, indicating that paxilline achieves near-complete channel block at concentrations where verruculogen would only produce partial inhibition.

Affinity vs. verruculogen
Reported
Paxilline Ki = 1.9 nM (α-subunit); verruculogen K1/2 = 170 nM (~85-fold difference).
Reported affinity context for BK α-subunit
Oocyte expression vs. charybdotoxin-sensitive assay
Ion Channel Pharmacology Binding Affinity Structure-Activity Relationship Electrophysiology

Closed-State Selective BK Block

Paxilline's mechanism of action is characterized by a unique state-dependent block that strongly favors the closed conformation of the BK channel. A detailed biophysical study demonstrated that the IC50 for paxilline inhibition shifts dramatically from approximately 10 nM when channels are largely in the closed state to near 10 µM as the channel open probability (Po) approaches its maximum [1]. Model-dependent analysis suggests the affinity for the closed conformation is >500-fold greater than for the open conformation [1]. This is in stark contrast to many other BK channel blockers, like charybdotoxin and iberiotoxin, which are primarily pore blockers that preferentially interact with the open state [2].

Closed-state preference
Reported
>500-fold higher affinity for closed vs. open BK channel conformation.
Closed-state stabilization assay context
Patch-clamp under varied open probability
Ion Channel Gating Biophysics State-Dependent Pharmacology Allosteric Modulation

Paxilline Research Applications


Reversible BK Block for Patch-Clamp

For researchers performing whole-cell or inside-out patch-clamp recordings to study BK channel function in neurons, smooth muscle, or heterologous expression systems, paxilline is the preferred inhibitor. Its well-characterized, reversible block (Ki = 1.9 nM) allows for precise temporal control and washout recovery [1], which is not possible with irreversible inhibitors like lolitrem B [2]. Its small-molecule nature ensures access to intracellular binding sites, a key advantage over peptide toxins like iberiotoxin that are limited to the extracellular face [3].

BK-CaCC Signaling Axis Study

Investigations into the functional coupling between BK channels and calcium-activated chloride channels (CaCCs) in smooth muscle excitability should utilize paxilline. At a standard working concentration of 1 µM, paxilline suppresses IClCa by approximately 90%, a 70-percentage-point greater inhibition than penitrem A at the same concentration [4]. This ensures robust functional blockade of the pathway, providing cleaner data for studies on vascular tone, gastrointestinal motility, and uterine contractility.

Closed-State BK Gating Investigation

Studies aimed at elucidating the biophysical gating mechanisms of BK channels, particularly the role of the closed state, require a tool with state-dependent pharmacology. Paxilline's unique >500-fold preference for the closed conformation (IC50 ~10 nM) over the open state (IC50 ~10 µM) makes it an essential reagent [5]. This property allows researchers to stabilize and probe the closed state, a capability not shared by pore-blocking toxins that primarily target the open channel.

BK Block for Neurophysiology

For ex vivo slice electrophysiology or in vivo studies requiring potent and reversible BK channel inhibition to modulate neuronal excitability, paxilline is the gold standard [1]. Its high affinity (Ki 1.9 nM) and reversibility provide a reliable tool for investigating the role of BK channels in synaptic transmission, action potential firing, and neurological disease models, offering a level of control that is difficult to achieve with less potent or irreversible alternatives.

Application
Selection Property
Validation Focus
Patch-clamp BK channel studies
Membrane permeability & reversible block
Washout recovery and intracellular access
BK-CaCC signaling axis investigation
Robust IClCa suppression
Functional block of downstream chloride current
BK channel gating biophysics
Closed-state preferential pharmacology
State-dependent modulation characterization
Neuronal excitability modulation
Reversible high-affinity BK inhibition
Synaptic and firing-rate endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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